4,6-di(tert-Butyldimethylsily) Raloxifene
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Overview
Description
4,6-di(tert-Butyldimethylsily) Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates estrogenic effects on bone, lipid metabolism, and blood coagulation, while exerting anti-estrogenic effects on breast and uterine tissues . It is primarily used to treat osteoporosis in high-risk postmenopausal women and to lower their risk of developing invasive breast cancer .
Preparation Methods
The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene involves multiple steps, starting from the parent compound Raloxifene. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine
Chemical Reactions Analysis
4,6-di(tert-Butyldimethylsily) Raloxifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-di(tert-Butyldimethylsily) Raloxifene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of selective estrogen receptor modulators.
Biology: The compound is utilized in biological assays to study its effects on estrogen receptors and related pathways.
Medicine: It is investigated for its potential therapeutic effects in treating osteoporosis and preventing breast cancer in postmenopausal women.
Mechanism of Action
4,6-di(tert-Butyldimethylsily) Raloxifene exerts its effects by selectively binding to estrogen receptors (ERs) in various tissues. It acts as an estrogen agonist on bone and lipid metabolism, promoting bone density and favorable lipid profiles. Conversely, it acts as an estrogen antagonist on breast and uterine tissues, reducing the risk of cancer development in these tissues . The molecular targets include ERα and ERβ, and the pathways involved are related to estrogen signaling and gene expression modulation .
Comparison with Similar Compounds
4,6-di(tert-Butyldimethylsily) Raloxifene is unique among selective estrogen receptor modulators due to its specific tissue-selective actions. Similar compounds include:
Tamoxifen: Another SERM used primarily for breast cancer treatment.
Bazedoxifene: A SERM used for osteoporosis treatment.
Properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQFECSJNZUFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55NO4SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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